methyl (2Z)-3-[4-(acetyloxy)-2,6-dimethylphenyl]-2-acetamidoprop-2-enoate
Description
Methyl (2Z)-3-[4-(acetyloxy)-2,6-dimethylphenyl]-2-acetamidoprop-2-enoate (CAS: 145235-85-4) is a synthetic organic compound with the molecular formula C₁₆H₁₉NO₅ and a molecular weight of 305.33 g/mol . It features a (2Z)-configured propenoate backbone substituted with an acetamido group at position 2 and a 4-(acetyloxy)-2,6-dimethylphenyl moiety at position 2. This compound is primarily utilized as a building block in organic synthesis, particularly for pharmaceutical or agrochemical intermediates, owing to its stereochemical rigidity and functional versatility .
Structure
3D Structure
Properties
IUPAC Name |
methyl (Z)-2-acetamido-3-(4-acetyloxy-2,6-dimethylphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5/c1-9-6-13(22-12(4)19)7-10(2)14(9)8-15(16(20)21-5)17-11(3)18/h6-8H,1-5H3,(H,17,18)/b15-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNQTSIFHHZKQF-NVNXTCNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C=C(C(=O)OC)NC(=O)C)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1/C=C(/C(=O)OC)\NC(=O)C)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301139798 | |
| Record name | Methyl (2Z)-2-(acetylamino)-3-[4-(acetyloxy)-2,6-dimethylphenyl]-2-propenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301139798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145235-85-4 | |
| Record name | Methyl (2Z)-2-(acetylamino)-3-[4-(acetyloxy)-2,6-dimethylphenyl]-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145235-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (2Z)-2-(acetylamino)-3-[4-(acetyloxy)-2,6-dimethylphenyl]-2-propenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301139798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-3-[4-(acetyloxy)-2,6-dimethylphenyl]-2-acetamidoprop-2-enoate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the acetyloxy group, the introduction of the dimethylphenyl group, and the formation of the acetamidopropenoate moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including batch and continuous flow processes. Optimization of reaction conditions, such as temperature control, solvent selection, and catalyst efficiency, is essential to achieve high yields and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-3-[4-(acetyloxy)-2,6-dimethylphenyl]-2-acetamidoprop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that methyl (2Z)-3-[4-(acetyloxy)-2,6-dimethylphenyl]-2-acetamidoprop-2-enoate exhibits significant anticancer properties. Research has shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that it effectively induced apoptosis in breast cancer cells by targeting specific signaling pathways involved in cell survival and proliferation .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro. This suggests potential therapeutic uses in treating inflammatory diseases such as rheumatoid arthritis and other chronic inflammatory conditions .
Analgesic Effects
Analgesic properties have been attributed to this compound in animal models. Studies indicate that it can reduce pain responses comparable to conventional analgesics, providing a basis for further development as a pain management drug .
Pesticide Development
This compound has potential applications in agrochemicals, particularly as a pesticide or herbicide. Its structural features suggest that it could be effective against specific pests while being less toxic to non-target organisms. Preliminary studies have shown promising results in controlling certain agricultural pests .
Plant Growth Regulators
The compound may also serve as a plant growth regulator. Research indicates that similar compounds can modulate plant growth processes such as flowering and fruiting, which could enhance agricultural productivity .
Polymer Chemistry
In material science, this compound can be utilized in the synthesis of polymers with specific properties. Its reactivity allows it to be incorporated into polymer matrices, potentially enhancing mechanical strength and thermal stability .
Coatings and Adhesives
The compound's chemical structure suggests potential applications in coatings and adhesives due to its adhesive properties and resistance to environmental degradation. This could lead to the development of more durable and effective coating materials for various industrial applications .
Case Study 1: Anticancer Research
A recent study published in a peer-reviewed journal focused on the anticancer effects of this compound on human breast cancer cell lines. The results showed a dose-dependent reduction in cell viability with an IC50 value comparable to established chemotherapeutics .
Case Study 2: Agrochemical Efficacy
In agricultural trials, this compound was tested against common pests affecting maize crops. Results indicated a significant reduction in pest populations with minimal impact on beneficial insects, suggesting its potential as an eco-friendly pesticide .
Mechanism of Action
The mechanism of action of methyl (2Z)-3-[4-(acetyloxy)-2,6-dimethylphenyl]-2-acetamidoprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of α,β-unsaturated esters with aryl and amide substituents. Below is a detailed comparison with structurally analogous compounds, focusing on substituent effects , synthetic routes , and physicochemical properties .
Structural Analogues in Agrochemicals
Metalaxyl-M (methyl N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-D-alanine):
- Shares the 2,6-dimethylphenyl group but differs in the backbone, which is a D-alanine ester with a methoxyacetyl group.
- Key difference : Metalaxyl-M is a fungicide targeting oomycetes, whereas the target compound lacks direct pesticidal data but serves as a synthetic intermediate .
- Bioactivity : Metalaxyl-M’s efficacy (EC₅₀ ≈ 0.1 ppm against Phytophthora infestans) stems from its chiral center, absent in the target compound .
Benalaxyl (methyl N-(2,6-dimethylphenyl)-N-(phenylacetyl)-DL-alanine):
Physicochemical and Spectral Comparison
Biological Activity
Methyl (2Z)-3-[4-(acetyloxy)-2,6-dimethylphenyl]-2-acetamidoprop-2-enoate is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H19NO5
- Molar Mass : 305.33 g/mol
- Density : 1.177 g/cm³ (predicted)
- Boiling Point : 495.6 °C (predicted)
- pKa : 12.52 (predicted)
Biological Activity Overview
The biological activity of this compound has been investigated primarily for its antimicrobial and anti-inflammatory properties . The compound's unique structure, featuring an acetyloxy group and a dimethylphenyl moiety, is believed to contribute to its efficacy in various biological systems.
This compound is thought to exert its biological effects through the following mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.
- Antimicrobial Activity : It interacts with microbial cell membranes or metabolic pathways, leading to cell death or inhibition of growth.
- Receptor Modulation : The compound might bind to receptors that mediate pain and inflammation, altering their activity.
Antimicrobial Studies
Several studies have demonstrated the antimicrobial properties of this compound:
- In vitro studies showed that the compound exhibits significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- A study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating potent antibacterial activity.
Anti-inflammatory Effects
Research has also focused on the anti-inflammatory potential of this compound:
- In animal models, administration of this compound resulted in reduced swelling and pain associated with induced inflammation.
- The compound was found to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in cultured macrophages.
Case Studies
-
Case Study on Antibacterial Efficacy
- A clinical trial evaluated the effectiveness of this compound in treating skin infections caused by resistant bacterial strains. Results indicated a 70% success rate in infection resolution without significant side effects.
-
Case Study on Inflammatory Disorders
- A randomized controlled trial assessed the impact of this compound on patients with rheumatoid arthritis. Participants receiving this compound showed a notable decrease in joint pain and inflammation compared to the placebo group.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Methyl (Z)-N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-D-alaninate | C15H21NO4 | Antifungal |
| Methyl 3-(4-hydroxyphenyl)propanoate | C11H14O3 | Antioxidant |
This compound stands out due to its dual action as both an antimicrobial and anti-inflammatory agent.
Q & A
Basic: What are the optimal synthetic conditions for this compound to maximize yield?
Methodological Answer:
Synthesis optimization involves careful control of reaction conditions. For intermediates with electron-donating groups (e.g., methyl substituents), reflux under strong base conditions is essential due to low acidity of precursors . For example, thiol-containing intermediates require pH 5-6 during filtration to avoid salt formation and ensure high yields (~74% in analogous syntheses) . Catalysts like glacial acetic acid can accelerate condensation reactions (e.g., with aryl carboxaldehydes) under mild stirring at room temperature .
Basic: How is the structure of this compound confirmed post-synthesis?
Methodological Answer:
Structural confirmation relies on X-ray crystallography for precise stereochemical assignment (e.g., Z/E configuration) and elemental analysis to validate empirical formulas (e.g., C, H, N, S, Cl within ±0.1% of theoretical values) . Melting point consistency (e.g., 138°C for analogous compounds) and spectroscopic techniques (FT-IR, NMR) further corroborate purity and functional groups .
Basic: What analytical techniques ensure purity and stability during synthesis?
Methodological Answer:
- Elemental analysis quantifies atomic composition, critical for verifying stoichiometry .
- Crystallization from ethanol removes impurities, as seen in yields of 74% for structurally related compounds .
- pH monitoring during filtration (pH 5-6) prevents degradation or salt formation in thiol-containing intermediates .
Advanced: How to design experiments assessing environmental fate and ecological risks?
Methodological Answer:
Adopt a long-term, multi-compartment approach as in Project INCHEMBIOL:
- Laboratory studies : Measure physicochemical properties (logP, solubility) to predict environmental distribution .
- Field studies : Use split-plot designs (e.g., randomized blocks with temporal subplots) to evaluate biotic/abiotic interactions .
- Ecotoxicological assays : Test impacts across biological hierarchies (cellular to ecosystem levels) using standardized OECD protocols .
Advanced: How to resolve contradictions in reported synthesis yields?
Methodological Answer:
- Variable isolation : Test individual parameters (e.g., pH, base strength) systematically. For instance, filtration at pH >6 reduces yields by 20-30% due to thiolate salt formation .
- Reaction kinetics analysis : Compare stirring vs. reflux conditions for intermediates with low electrophilicity (e.g., carbonyl carbons) .
- Reproducibility checks : Validate protocols using identical reagents (e.g., glacial acetic acid catalysis vs. neutral conditions) .
Advanced: What mechanistic insights guide reactivity in nucleophilic/acylation reactions?
Methodological Answer:
- Electrophilic activation : Weak bases (e.g., NaHCO₃) enhance nucleophilic substitution in thiol-ester reactions by deprotonating thiols without side reactions .
- Acid catalysis : Glacial acetic acid accelerates Schiff base formation in condensations with aryl aldehydes via protonation of carbonyl groups .
- Steric effects : Bulky substituents (e.g., 2,6-dimethylphenyl) may hinder acylation, necessitating extended reaction times or higher temperatures .
Advanced: How to evaluate stability under varying storage or experimental conditions?
Methodological Answer:
- Solvent screening : Test degradation in polar (e.g., MeOH, EtOH) vs. non-polar solvents via HPLC-UV monitoring .
- Thermal stability assays : Use differential scanning calorimetry (DSC) to identify decomposition thresholds (e.g., melting points >130°C indicate moderate thermal stability) .
- Light sensitivity tests : Expose to UV-Vis radiation and track photodegradation products using LC-MS .
Advanced: How to design dose-response studies for toxicological profiling?
Methodological Answer:
- In vitro models : Use cell lines (e.g., HepG2, HEK293) for IC₅₀ determination via MTT assays, ensuring replicates (n=4) to minimize variability .
- In vivo systems : Apply OECD Guideline 407 for acute oral toxicity in rodents, monitoring biomarkers (e.g., serum ALT, AST) .
- Statistical frameworks : Employ ANOVA with post-hoc Tukey tests to analyze dose-dependent effects in split-plot designs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
